

Application Note: Gravimetric Determination of Nickel using Dimethylglyoxime

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Compound of Interest

Compound Name: Dimethylglyoxime

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Abstract

This application note details a precise and reliable protocol for the quantitative determination of nickel in aqueous solutions and solid samples through gravimetric analysis using **dimethylglyoxime** (DMG). This method relies on the selective precipitation of nickel as a vibrant red nickel(II) dimethylglyoximate complex, $\text{Ni}(\text{C}_4\text{H}_7\text{N}_2\text{O}_2)_2$, from a buffered solution.[1][2][3] The resulting precipitate is stable, has a definite composition, and is of low solubility, making it ideal for accurate gravimetric analysis.[4] The protocol provided is applicable for the analysis of various sample matrices, including nickel-containing alloys and pharmaceutical intermediates where nickel content is a critical quality attribute.

Introduction

Gravimetric analysis is a highly accurate analytical technique for determining the mass of a substance.[4] The gravimetric determination of nickel using **dimethylglyoxime** is a classic and highly selective method.[5] In this procedure, an alcoholic solution of **dimethylglyoxime** is introduced to a solution containing nickel(II) ions.[1][6] In a buffered solution with a pH between 5 and 9, a scarlet red precipitate of nickel(II) dimethylglyoximate is quantitatively formed.[1][2][3][6]

The reaction is as follows: $\text{Ni}^{2+} + 2\text{C}_4\text{H}_8\text{N}_2\text{O}_2 \rightarrow \text{Ni}(\text{C}_4\text{H}_7\text{N}_2\text{O}_2)_2\downarrow + 2\text{H}^+$

To ensure the quantitative precipitation of the nickel complex, the reaction is carried out in a slightly alkaline medium, typically achieved by the addition of ammonia solution, which neutralizes the hydrogen ions produced.[1] Potential interference from other metal ions such as iron(III) can be prevented by the addition of a masking agent like tartaric or citric acid, which forms soluble complexes with these interfering ions.[2][7]

Experimental Protocol

This section provides a detailed step-by-step procedure for the gravimetric determination of nickel.

2.1. Reagents and Materials

- Nickel-containing sample
- Concentrated Nitric Acid (HNO_3)
- Concentrated Hydrochloric Acid (HCl)
- Deionized water
- 1% (w/v) **Dimethylglyoxime** solution in ethanol[4][5][8]
- 1:1 Ammonia solution ($\text{NH}_3 \cdot \text{H}_2\text{O}$)[6]
- Tartaric acid or Citric acid[2][7][8]
- Sintered glass crucibles (G3 or G4 porosity)[9][10]
- Beakers (400 mL)
- Watch glasses
- Graduated cylinders
- Pipettes
- Hot plate

- Drying oven
- Desiccator
- Analytical balance

2.2. Sample Preparation

- Accurately weigh approximately 0.1 to 0.2 g of the nickel-containing sample into a 400 mL beaker.[\[5\]](#)[\[8\]](#)
- In a fume hood, carefully add 10 mL of concentrated nitric acid to dissolve the sample.[\[8\]](#)
Gentle heating on a hot plate may be necessary.
- Once the sample is dissolved, add 5 mL of concentrated hydrochloric acid and evaporate the solution to near dryness to remove the nitric acid.[\[8\]](#)
- Cool the beaker and dissolve the residue in approximately 100 mL of deionized water.

2.3. Precipitation

- To the sample solution, add 2 g of tartaric acid or citric acid and stir until dissolved. This will prevent the precipitation of iron hydroxides.[\[2\]](#)[\[8\]](#)
- Dilute the solution to approximately 200 mL with deionized water and gently heat to 60-80°C on a hot plate. Do not boil.[\[4\]](#)[\[6\]](#)
- Slowly add 20-25 mL of the 1% **dimethylglyoxime** solution to the heated sample solution with constant stirring.[\[4\]](#)[\[5\]](#)
- While still stirring, add 1:1 ammonia solution dropwise until the solution is slightly alkaline. A distinct smell of ammonia should be present after blowing over the surface of the solution. A scarlet red precipitate of nickel(II) dimethylglyoximate will form.[\[2\]](#)[\[5\]](#)[\[6\]](#)

2.4. Digestion and Filtration

- Cover the beaker with a watch glass and place it on a hot plate at a low setting, or in a water bath, for 30-60 minutes to digest the precipitate.[\[4\]](#)[\[5\]](#)[\[8\]](#) This process encourages the

formation of larger, more easily filterable particles.

- Allow the beaker to cool to room temperature. Test for complete precipitation by adding a few more drops of the **dimethylglyoxime** solution to the clear supernatant. If more precipitate forms, add a small amount of additional **dimethylglyoxime** solution and digest again.[2]
- Prepare a sintered glass crucible by cleaning it thoroughly, drying it in an oven at 110-120°C for at least 1 hour, cooling it in a desiccator, and weighing it accurately.[6][10] Repeat the heating, cooling, and weighing process until a constant weight is achieved (± 0.3 mg).
- Filter the precipitate through the pre-weighed sintered glass crucible using gentle suction.
- Wash the precipitate several times with cold deionized water to remove any soluble impurities.[2] Finally, wash the precipitate with a small amount of ethanol to aid in drying.[7]

2.5. Drying and Weighing

- Place the crucible containing the precipitate in a drying oven at 110-120°C for at least 1-2 hours.[5][6][10]
- Transfer the crucible to a desiccator to cool to room temperature.
- Weigh the crucible and its contents accurately.
- Repeat the drying, cooling, and weighing steps until a constant weight is obtained.[6]
- Calculate the mass of the nickel(II) dimethylglyoximate precipitate by subtracting the mass of the empty crucible.

Data Presentation

The quantitative data obtained from the experiment should be recorded in a structured table for clarity and easy comparison.

Sample ID	Mass of Sample (g)	Mass of Empty Crucible (g)	Mass of Crucible + Precipitate (g)	Mass of Precipitate (g)	% Nickel in Sample
Sample 1					
Sample 2					
Sample 3					

Calculation of Percentage Nickel:

The percentage of nickel in the original sample can be calculated using the following formula:

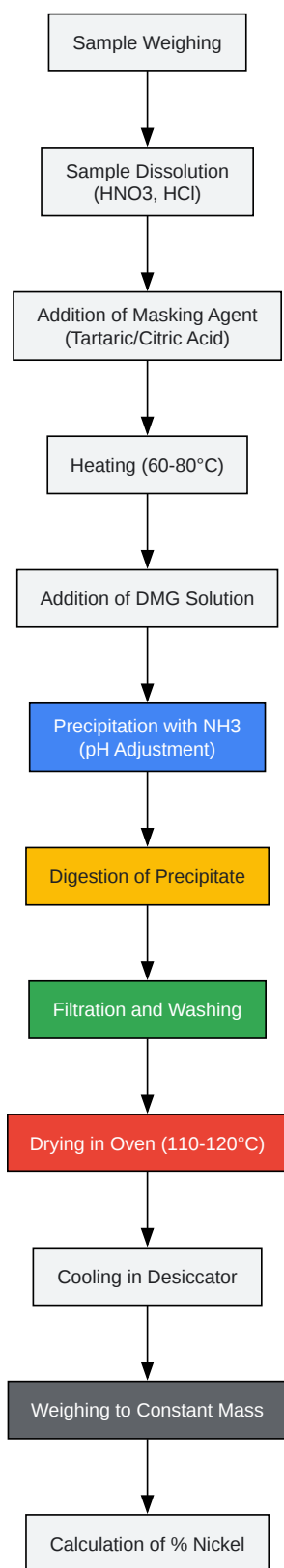
$$\% \text{ Nickel} = ((\text{Mass of Precipitate (g)} \times \text{Gravimetric Factor}) / \text{Mass of Sample (g)}) \times 100$$

The gravimetric factor for nickel in nickel(II) dimethylglyoximate ($\text{Ni}(\text{C}_4\text{H}_7\text{N}_2\text{O}_2)_2$) is the ratio of the molar mass of nickel to the molar mass of the complex.

$$\text{Gravimetric Factor} = \text{Molar Mass of Ni} / \text{Molar Mass of Ni}(\text{C}_4\text{H}_7\text{N}_2\text{O}_2)_2 = 58.69 \text{ g/mol} / 288.91 \text{ g/mol} = 0.2032[8]$$

Experimental Workflow

The following diagram illustrates the key steps in the gravimetric determination of nickel using **dimethylglyoxime**.



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Caption: Workflow for the gravimetric determination of nickel.

Conclusion

The gravimetric determination of nickel using **dimethylglyoxime** is a robust and highly accurate method suitable for various applications in research and quality control. By following the detailed protocol outlined in this application note, researchers can achieve reliable and reproducible results for the quantification of nickel in diverse sample types. The use of masking agents effectively mitigates interferences, enhancing the selectivity of the method. Careful attention to procedural details such as temperature control, complete precipitation, and proper handling of the precipitate is crucial for obtaining high-quality data.

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